molecular formula C17H16ClNO4 B5212732 (2-Anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate

(2-Anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate

Cat. No.: B5212732
M. Wt: 333.8 g/mol
InChI Key: KHKKSQGMCFSLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate is a chemical compound that features both an anilino group and a phenoxy group

Preparation Methods

The synthesis of (2-Anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate typically involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with an appropriate aniline derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the ester bond. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

(2-Anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy and anilino groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets. The anilino and phenoxy groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to (2-Anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate include other anilino and phenoxy derivatives. These compounds may share similar chemical properties but differ in their specific biological activities and applications. For example, dichloroanilines are related compounds that also feature an aniline ring with chlorine substitutions .

Properties

IUPAC Name

(2-anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-12-9-13(18)7-8-15(12)22-11-17(21)23-10-16(20)19-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKKSQGMCFSLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.